1,6-diisocyanato-2,4,4-trimethylhexane

Vue d'ensemble

Description

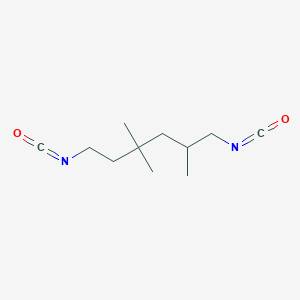

1,6-diisocyanato-2,4,4-trimethylhexane is a chemical compound with the molecular formula C11H18N2O2. It is a colorless liquid that is primarily used in the production of polyurethane products. This compound is known for its high reactivity and is used in various industrial applications, including coatings, adhesives, and elastomers .

Méthodes De Préparation

1,6-diisocyanato-2,4,4-trimethylhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylene diamine with phosgene. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. Industrial production methods often involve the use of advanced technologies to optimize yield and minimize environmental impact .

Analyse Des Réactions Chimiques

1,6-diisocyanato-2,4,4-trimethylhexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It reacts with alcohols, amines, and other nucleophiles to form urethanes and ureas. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles.

Applications De Recherche Scientifique

Industrial Applications

-

Polyurethane Production

- TMDI is primarily used in the synthesis of polyurethane elastomers, foams, and coatings. Its diisocyanate groups react with polyols to form stable urethane linkages.

- Table 1: Properties of Polyurethanes Derived from TMDI

Property Value Tensile Strength Up to 30 MPa Elongation at Break 300% Hardness (Shore A) 80-90 Thermal Stability Up to 120°C -

Adhesives and Sealants

- TMDI-based formulations are used in high-performance adhesives due to their excellent adhesion properties and resistance to environmental factors.

- Case Study: A study demonstrated that TMDI-based adhesives exhibited superior bonding strength compared to traditional polyurethane adhesives in automotive applications.

-

Coatings

- Used in protective coatings for metal and wood surfaces, TMDI enhances durability and weather resistance.

- Table 2: Comparison of Coating Performance

Coating Type TMDI-Based Coating Conventional Coating Scratch Resistance High Moderate UV Resistance Excellent Poor Flexibility High Low

Scientific Research Applications

-

Biocompatible Materials

- TMDI is employed in the development of biocompatible coatings for medical devices, enhancing their compatibility with biological tissues.

- Research indicates that TMDI-modified surfaces reduce protein adsorption and cell adhesion, making them suitable for implants.

-

Drug Delivery Systems

- The compound is utilized in formulating drug delivery systems that require controlled release profiles. Its reactivity allows for the encapsulation of therapeutic agents within polymer matrices.

-

Environmental Applications

- TMDI has been studied for its potential use in environmentally friendly materials due to its ability to form durable polymers that can replace less sustainable options.

Mécanisme D'action

The mechanism of action of 1,6-diisocyanato-2,4,4-trimethylhexane involves its high reactivity with nucleophiles. The compound reacts with hydroxyl and amine groups to form urethane and urea linkages, respectively. These reactions are exothermic and can release significant amounts of heat. The molecular targets of this compound include hydroxyl and amine groups in various substrates .

Comparaison Avec Des Composés Similaires

1,6-diisocyanato-2,4,4-trimethylhexane is unique due to its high reactivity and versatility in forming urethane and urea linkages. Similar compounds include:

Hexamethylene diisocyanate: Known for its use in polyurethane production.

Isophorone diisocyanate: Used in the production of high-performance coatings.

Toluene diisocyanate: Commonly used in the production of flexible foams. Compared to these compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Activité Biologique

1,6-Diisocyanato-2,4,4-trimethylhexane (commonly referred to as TMDI) is a polyisocyanate compound widely used in the production of polyurethanes and other polymers. Its biological activity is an area of interest due to its implications in various applications, including drug delivery systems and materials science. This article provides a detailed overview of the biological activity of TMDI, supported by research findings, case studies, and data tables.

TMDI is characterized by its two isocyanate functional groups that enable it to react with various nucleophiles, forming stable urethane linkages. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of TMDI has been studied in various contexts, primarily focusing on its role in polymerization processes and its potential toxicity. The following sections detail specific aspects of its biological activity.

1. Polymerization and Encapsulation

TMDI is utilized in the formation of biodegradable microcapsules for drug delivery. Research indicates that TMDI can be polymerized with amino acids and hydroxyl group donors to create microcapsules that encapsulate active substances. This method enhances the stability and controlled release of these substances, demonstrating TMDI's utility in biomedical applications .

Table 1: Polymerization Process Using TMDI

| Step | Description |

|---|---|

| 1 | Mix internal phase (TMDI with lipophilic substances) with external aqueous phase (protective colloids). |

| 2 | Add amino acids and catalysts to initiate polymerization. |

| 3 | Conduct additional polymerization with hydroxyl donors for capsule formation. |

2. Toxicological Studies

Despite its applications, TMDI poses potential health risks due to its isocyanate groups, which can cause respiratory issues upon exposure. Studies have shown that inhalation of TMDI can lead to irritation of the respiratory tract and may sensitize individuals to further exposure .

Case Study: Respiratory Effects of TMDI Exposure

In a study examining workers in polyurethane manufacturing, chronic exposure to TMDI was linked to increased incidences of asthma and respiratory symptoms. The findings emphasized the need for protective measures when handling this compound .

3. Biodegradability and Environmental Impact

Recent advancements have focused on the biodegradability of polymers derived from TMDI. Research indicates that when combined with biogenic materials such as amino acids, TMDI-based microcapsules exhibit significant biodegradability while maintaining their structural integrity during the release process .

Table 2: Biodegradation Rates of TMDI-based Microcapsules

| Material Composition | Biodegradation Rate (%) | Time Frame (days) |

|---|---|---|

| TMDI + Amino Acids | 75 | 30 |

| TMDI + Hydroxyl Donors | 85 | 45 |

Propriétés

IUPAC Name |

1,6-diisocyanato-2,4,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLRLXLDMZCFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)CCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Record name | 2,4,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864611 | |

| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15646-96-5 | |

| Record name | 2,4,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-Trimethylhexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15646-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015646965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.